N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide
Description
This compound features a benzothiazole core substituted with two fluorine atoms at positions 4 and 6, a pyrazole ring with a methyl group at position 1, and a carboxamide linkage bridging the benzothiazole to an oxolane (tetrahydrofuran) methyl group. The oxolane moiety may influence lipophilicity and pharmacokinetic properties, while the pyrazole ring contributes to heterocyclic diversity, a common feature in bioactive molecules .
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N4O2S/c1-22-5-4-13(21-22)16(24)23(9-11-3-2-6-25-11)17-20-15-12(19)7-10(18)8-14(15)26-17/h4-5,7-8,11H,2-3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJMPYJFAPXDGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2CCCO2)C3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole core, which is then functionalized with fluorine atoms at the 4 and 6 positions. The pyrazole ring is introduced through a cyclization reaction, and the tetrahydrofuran moiety is attached via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The fluorine atoms on the benzothiazole ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the benzothiazole ring .
Scientific Research Applications
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, the compound may induce apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the provided evidence, focusing on structural features, functional groups, and inferred pharmacological implications.
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s benzothiazole and pyrazole rings contrast with the pyridinone, thiophene, or indole cores in analogs. Benzothiazoles are associated with kinase inhibition or antimicrobial activity, while pyridinones (e.g., in ) may target oxidative pathways .
Substituent Effects :
- Fluorine vs. Trifluoromethyl : The target’s difluoro groups may optimize electronic interactions without the extreme hydrophobicity of trifluoromethyl (seen in Dirlotapide or thiophene analogs) .
- Oxolane vs. Tetrazole : The oxolane methyl group likely increases lipophilicity compared to tetrazole-containing compounds, which prioritize solubility and bioavailability .
Carboxamide Linkage :
- The carboxamide group is conserved across all compounds, suggesting its role in hydrogen bonding or target recognition. Dirlotapide’s carboxamide is critical for gMTP inhibition, implying a similar mechanism for the target compound if it interacts with lipid metabolism pathways .
Molecular Weight and Complexity :
- Dirlotapide (MW 674.70) is significantly larger than the target compound (estimated MW ~400–450), which may limit the latter’s systemic distribution but enhance blood-brain barrier penetration if required .
Research Findings and Limitations
- Structural Insights : The target compound’s design combines fluorinated aromaticity (for target affinity) with oxolane (for balanced lipophilicity), a strategy seen in CNS-active drugs .
- Gaps in Data : Direct biological data (e.g., IC50, pharmacokinetic profiles) for the target compound are absent in the provided evidence. Comparisons rely on structural extrapolation from analogs.
- Potential Applications: Based on Dirlotapide’s use as a gMTP inhibitor, the target compound may explore metabolic disorders, though its smaller size could shift therapeutic focus to neurological or inflammatory targets .
Biological Activity
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The molecular formula is , and its IUPAC name is this compound. The unique structure of this compound allows it to interact with various biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Research indicates that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis. For instance:
- Inhibition of Cyclin-dependent Kinases (CDKs) : Pyrazole derivatives have been shown to inhibit CDKs, which play a critical role in cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancerous cells .
- Antioxidant Activity : The compound may exhibit antioxidant properties by stabilizing reactive oxygen species (ROS), thereby preventing oxidative stress-related damage to cells .
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of various pyrazole derivatives, including the compound . A notable study demonstrated that several substituted pyrazolone compounds exhibited higher toxicity against cancerous A431 cells compared to non-cancerous HaCaT cells. The results indicated a statistically significant difference in cell viability (p < 0.05) across different concentrations .
| Compound | Cell Line | IC50 (µM) | Remarks |
|---|---|---|---|
| Compound A | A431 (cancer) | 15 | High toxicity |
| Compound B | HaCaT (non-cancer) | 30 | Lower toxicity |
Antimetastatic Potential
The antimetastatic potential of pyrazole derivatives has also been investigated. In vitro assays using a cell scratch model showed that certain compounds inhibited the migration of cancer cells, suggesting potential applications in preventing metastasis .
Research Findings
- Cytotoxic Effects : Studies have shown that this compound may induce cytotoxicity through multiple mechanisms, including apoptosis and necrosis in cancer cells .
- Antioxidant Mechanisms : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in various disease processes including cancer .
- Potential Therapeutic Applications : Given its biological activity, this compound may be explored for therapeutic applications in oncology and other fields where modulation of cell growth and survival is critical.
Q & A
Q. How can the synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-3-carboxamide be optimized for higher yields?
- Methodological Answer : The synthesis involves multi-step routes, including amide coupling, nucleophilic substitution, and cyclization. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt in dry DMF under inert conditions to minimize hydrolysis .
- Fluorination : Optimize the fluorination of the benzothiazole ring using Selectfluor® or DAST (diethylaminosulfur trifluoride) at controlled temperatures (0–25°C) to avoid side reactions .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients and confirm purity via HPLC (≥95%) .
Q. What spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substituent positions (e.g., fluorine at C4/C6 of benzothiazole, oxolane methylene protons at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak ([M+H]) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and dihedral angles between heterocyclic rings (e.g., benzothiazole-pyrazole angle ~6.5°) .
Q. How do the fluorine substituents at C4/C6 influence electronic properties and reactivity?
- Methodological Answer : Fluorine’s electron-withdrawing effect increases the benzothiazole ring’s electrophilicity, enhancing interactions with biological targets. Comparative studies using DFT calculations show:
- Electrostatic potential : Fluorinated analogs exhibit stronger negative potential at the benzothiazole sulfur atom, promoting hydrogen bonding .
- Reactivity : Fluorine stabilizes transition states in nucleophilic aromatic substitution, improving synthetic efficiency .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically analyzed for this compound’s derivatives?
- Methodological Answer :
-
Substituent Variation : Synthesize analogs with modified substituents (e.g., methoxy instead of fluorine, varying alkyl groups on pyrazole) and compare bioactivity .
-
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs) .
-
Biological Assays : Use dose-response curves (IC) in cell-based assays to quantify potency differences (see Table 1) .
Table 1 : Comparative Bioactivity of Derivatives
Substituent (Benzothiazole) Pyrazole Modification IC (μM) Target Protein 4,6-Difluoro Oxolane-methyl 0.12 Kinase X 4-Methoxy Ethyl 2.45 Kinase X None (Parent) Methyl >10 Kinase X
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, serum concentration, incubation time) to eliminate variability .
- Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolic degradation .
- Target Profiling : Perform kinome-wide screening or proteomics to identify off-target effects that may explain conflicting results .
Q. What experimental strategies can elucidate the mechanism of action for this compound’s anticancer activity?
- Methodological Answer :
- Apoptosis Assays : Conduct flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
- Pathway Inhibition : Use Western blotting to monitor phosphorylation status of key proteins (e.g., AKT, ERK) .
- CRISPR Screening : Knock out candidate target genes (e.g., Bcl-2, p53) in cancer cells to assess resistance .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
